molecular formula C18H21N3O5S B4010301 1-(3-methoxy-4-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine

1-(3-methoxy-4-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine

Cat. No. B4010301
M. Wt: 391.4 g/mol
InChI Key: TXLFGBKZBRHPQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives involves various methodologies, including the connection of thiadiazol with N-substituted piperazine under optimized conditions such as solvent selection and temperature control. For example, the synthesis of 1-methyl-4-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine achieved a yield of 75% using acetonitrile as the solvent and triethylamine as the acid acceptor at 25℃ for 5 hours (Wu Qi, 2014).

Molecular Structure Analysis

Crystal structure studies and DFT calculations on piperazine derivatives reveal the molecule's reactive sites for electrophilic and nucleophilic nature. The piperazine ring typically adopts a chair conformation, contributing to the crystal packing through intermolecular hydrogen bonds (K. Kumara et al., 2017).

Chemical Reactions and Properties

Compounds containing the piperazine moiety exhibit various chemical reactions, including the formation of new bonds and interactions leading to different biological activities. For instance, the antibacterial activities of synthesized piperazine derivatives against various pathogens have been investigated, showing potential as antibacterial agents (Wu Qi, 2014).

Physical Properties Analysis

The physical properties of these compounds, including their crystallization and molecular conformation, are crucial for understanding their stability and reactivity. For example, the crystallization of piperazine derivatives from DMSO or DMF shows that the supramolecular organization in crystals is determined by the molecule's dipolar interactions and hydrogen bonding (Deogratias Ntirampebura et al., 2008).

properties

IUPAC Name

1-(3-methoxy-4-nitrophenyl)-4-(4-methylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-14-3-6-16(7-4-14)27(24,25)20-11-9-19(10-12-20)15-5-8-17(21(22)23)18(13-15)26-2/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLFGBKZBRHPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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